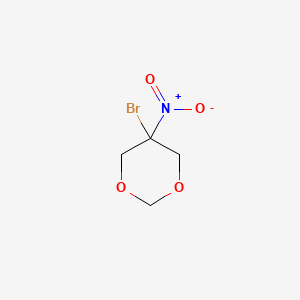

5-Bromo-5-Nitro-1,3-Dioxane

説明

特性

IUPAC Name |

5-bromo-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRCOKDZVQYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044560 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30007-47-7 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-5-nitro-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromo-5-Nitro-1,3-Dioxane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-5-nitro-1,3-dioxane, also known under the trade name Bronidox, is a heterocyclic organic compound with potent antimicrobial properties.[1][2] Its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi, has led to its use as a preservative in a variety of applications, including cosmetics, personal care products, and as a stabilizing agent for biological solutions such as antibodies and antisera.[3][4][5][6][7] This technical guide provides an in-depth overview of the chemical and physical properties, antimicrobial activity, mechanism of action, and toxicological profile of this compound, supported by detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[6][8] It is stable under normal conditions but can decompose upon exposure to prolonged heat and light.[1][9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆BrNO₄ | [5] |

| Molecular Weight | 212.00 g/mol | [8] |

| Appearance | White crystalline powder/solid | [6][8] |

| Melting Point | 58-61 °C | [9] |

| Boiling Point | 113-116 °C at 13 Torr (with decomposition) | [8] |

| Solubility | ||

| Water (20°C) | 0.46% (w/v) | |

| Water (50°C) | 1.70% (w/v) | |

| Water | ~12.5 mg/mL | |

| Ethanol | >25% (w/v); 25 mg/mL | |

| Isopropanol | >10% (w/v) | |

| 1,2-Propylene Glycol | >10% (w/v) | |

| Chloroform | >50% (w/v) | |

| DMF | 30 mg/mL | |

| DMSO | 30 mg/mL | |

| pH (10% solution in 1:1 water:acetone) | 6.5 | [8] |

| Stability | Stable under normal conditions; decomposes with prolonged exposure to light and heat. | [1][9] |

Antimicrobial Activity and Mechanism of Action

The primary mechanism of action of this compound is the oxidation of essential protein thiols within microbial cells.[1][3][4][5][6] This disruption of critical enzymatic functions leads to the inhibition of microbial growth and, ultimately, cell death.[3][4][5]

Experimental Protocols

Synthesis of this compound

This protocol is based on the acid-catalyzed condensation of 2-bromo-2-nitropropane-1,3-diol with paraformaldehyde.[8]

Materials:

-

2-bromo-2-nitropropane-1,3-diol

-

Paraformaldehyde

-

Aqueous sulfuric acid (50-80%) or p-toluenesulfonic acid

-

Benzene (optional, for azeotropic removal of water)

-

Sodium hydroxide solution for neutralization

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a stirrer and a condenser (and a Dean-Stark trap if using benzene), combine 2-bromo-2-nitropropane-1,3-diol and paraformaldehyde in a molar ratio of approximately 1:1 to 1:1.1.

-

Add a catalytic amount of aqueous sulfuric acid.

-

The reaction mixture is heated. If benzene is used, the mixture is heated to reflux to azeotropically remove the water formed during the reaction.[10] Alternatively, the reaction can be carried out without a solvent.

-

After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.

-

If an acid catalyst was used, neutralize the mixture with a sodium hydroxide solution.

-

The product can be extracted with an organic solvent.

-

The organic layer is washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., propylene glycol) or by steam distillation.[3]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a general guideline for determining the MIC of this compound against various microorganisms using the broth microdilution method.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile diluent (e.g., sterile water, DMSO)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable sterile diluent. The choice of solvent should not affect microbial growth at the concentrations used.

-

Preparation of Microbial Inoculum: Grow the microbial cultures overnight in the appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well (except for the negative control) with the prepared microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Thiol Oxidation Assay

This assay provides a method to demonstrate the thiol-oxidizing capability of this compound.

Materials:

-

This compound

-

A thiol-containing compound (e.g., glutathione, cysteine)

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the thiol-containing compound in the phosphate buffer.

-

Prepare a solution of this compound in a suitable solvent that is miscible with the buffer.

-

In a cuvette, mix the thiol solution with the this compound solution and incubate for a specific period.

-

Add Ellman's reagent to the mixture. DTNB reacts with free thiols to produce a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm.

-

Measure the absorbance at 412 nm.

-

A decrease in absorbance in the presence of this compound compared to a control without the compound indicates the oxidation of thiols.

Toxicology Profile

Table 2: Acute Toxicity of this compound

| Test Animal | Route of Administration | LD₅₀ Value | References |

| Rat | Oral | 455 mg/kg | [8] |

| Mouse | Oral | 590 mg/kg | [8] |

| Rat | Intraperitoneal | 31.5 mg/kg | [8] |

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 420):

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains).

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

-

A control group receives the vehicle alone.

-

A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dosing at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) depends on the observed mortality.

-

Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

Body weights are recorded at regular intervals.

-

At the end of the observation period, all animals are subjected to a gross necropsy.

Skin and Eye Irritation: Studies in animals have shown that this compound can cause significant skin and eye irritation at concentrations of 0.5%, but not at 0.1%.[8]

Conclusion

This compound is a well-characterized antimicrobial agent with a clear mechanism of action. Its chemical and physical properties are well-documented, and its broad-spectrum efficacy makes it a valuable preservative in various industrial and research applications. The provided experimental protocols offer a foundation for the synthesis, evaluation, and understanding of this compound. As with any chemical substance, appropriate safety precautions and handling procedures should be followed, particularly concerning its potential for skin and eye irritation. Further research into its applications and long-term stability in various formulations will continue to be of interest to the scientific community.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. nbinno.com [nbinno.com]

- 3. DE19739192A1 - Production of this compound - Google Patents [patents.google.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 30007-47-7 [chemicalbook.com]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. Mode of action of the antimicrobial compound this compound (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3772443A - this compound,process and antimicrobial compositions - Google Patents [patents.google.com]

In-Depth Technical Guide: The Mode of Action of Bronidox on Bacteria and Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bronidox (5-bromo-5-nitro-1,3-dioxane) is a broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2] Its primary mode of action centers on the oxidative inactivation of essential microbial enzymes through the targeting of thiol groups. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Bronidox's antimicrobial activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Thiol Oxidation and Enzyme Inhibition

The principal antimicrobial activity of Bronidox is attributed to its ability to oxidize essential protein thiols.[1][2] This mechanism is analogous to that of bronopol. Thiol groups (-SH) in cysteine residues are critical for the catalytic function and structural integrity of many vital enzymes. Bronidox acts as an oxidizing agent, converting these thiol groups into disulfide bonds (-S-S-), which leads to a loss of enzyme activity and subsequent inhibition of microbial growth.[1][2]

This targeted oxidation disrupts crucial metabolic and cellular processes within the microorganism, ultimately leading to cell death. The reactivity of Bronidox with thiol groups is a key factor in its broad-spectrum efficacy.

Signaling Pathway of Bronidox's Antimicrobial Action

Caption: Proposed mechanism of Bronidox's antimicrobial action.

Quantitative Data: Antimicrobial Efficacy

The efficacy of Bronidox has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a variety of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bronidox

| Microorganism | Type | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 50 |

| Escherichia coli | Gram-negative Bacteria | 25 |

| Staphylococcus aureus | Gram-positive Bacteria | 25 |

| Bacillus subtilis | Gram-positive Bacteria | 10 |

| Candida albicans | Yeast | 25 |

| Aspergillus niger | Fungus | 100 |

Data sourced from Ghannoum et al., 1986.

Key Experimental Evidence and Protocols

The mode of action of Bronidox has been elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of Bronidox that inhibits the visible growth of a microorganism.

Protocol:

-

Media Preparation: Prepare appropriate liquid (for broth dilution) or solid (for agar dilution) growth media for the target microorganism.

-

Inoculum Preparation: Culture the microorganism and prepare a standardized inoculum suspension in sterile saline or broth to a density of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of Bronidox in the growth medium in multi-well microtiter plates or test tubes.

-

Inoculation: Inoculate each well or tube with the standardized microbial suspension.

-

Incubation: Incubate the plates or tubes at the optimal temperature and time for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 3-5 days for fungi).

-

Observation: The MIC is determined as the lowest concentration of Bronidox at which no visible growth (turbidity) is observed.

Thiol Inhibition of Activity

Objective: To demonstrate the role of thiol group oxidation in the antimicrobial action of Bronidox.

Protocol:

-

MIC Determination: Determine the MIC of Bronidox against a test organism (e.g., Staphylococcus aureus).

-

Preparation of Thiol Compounds: Prepare solutions of thiol-containing compounds such as cysteine and glutathione.

-

Antagonism Assay: In a series of tubes or microplate wells, add a fixed, inhibitory concentration of Bronidox (e.g., 2x MIC).

-

Addition of Thiols: Add varying concentrations of the thiol compounds to these tubes/wells.

-

Inoculation and Incubation: Inoculate with the test organism and incubate under standard conditions.

-

Observation: Observe for growth. The reversal of the inhibitory effect of Bronidox in the presence of thiol compounds indicates that its mechanism of action involves the oxidation of thiol groups.

Intracellular Leakage

Objective: To assess if Bronidox causes damage to the microbial cell membrane, leading to the leakage of intracellular components.

Protocol:

-

Cell Preparation: Harvest microbial cells in their late logarithmic growth phase, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

-

Treatment: Treat the cell suspension with different concentrations of Bronidox (e.g., MIC, 2x MIC, and 4x MIC). A control group with no Bronidox is included.

-

Incubation: Incubate the suspensions for a defined period (e.g., 1-2 hours) at an appropriate temperature.

-

Centrifugation: Centrifuge the suspensions to pellet the cells.

-

Supernatant Analysis: Measure the absorbance of the supernatant at 260 nm and 280 nm to quantify the leakage of nucleic acids and proteins, respectively. An increase in absorbance compared to the control indicates cell membrane damage.

Oxygen Consumption

Objective: To determine the effect of Bronidox on the respiratory activity of microorganisms.

Protocol:

-

Cell Preparation: Prepare a dense suspension of washed microbial cells in a respiratory buffer.

-

Oxygen Electrode: Place the cell suspension in the chamber of a Clark-type oxygen electrode and allow the endogenous respiration rate to stabilize.

-

Treatment: Inject a specific concentration of Bronidox into the chamber.

-

Measurement: Continuously monitor the rate of oxygen consumption. A significant decrease in the rate of oxygen consumption upon the addition of Bronidox indicates the inhibition of respiratory enzymes.

Incorporation of ³H-Uridine

Objective: To investigate the effect of Bronidox on RNA synthesis.

Protocol:

-

Cell Culture: Grow a culture of the test microorganism to the early logarithmic phase.

-

Treatment: Add a specific concentration of Bronidox to the culture.

-

Radiolabeling: Immediately after adding Bronidox, add ³H-uridine to the culture.

-

Sampling: At various time intervals, withdraw aliquots of the culture.

-

Precipitation: Precipitate the macromolecules (including RNA) from the samples using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a liquid scintillation counter. A reduction in the incorporation of ³H-uridine in treated cells compared to untreated controls indicates inhibition of RNA synthesis.

Inhibition of Enzyme Activity (Papain)

Objective: To directly demonstrate the inhibitory effect of Bronidox on a thiol-dependent enzyme.

Protocol:

-

Enzyme Solution: Prepare a solution of the thiol-protease papain in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the papain solution with varying concentrations of Bronidox for a specific duration.

-

Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate for papain (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

-

Spectrophotometric Measurement: Monitor the rate of the enzymatic reaction by measuring the increase in absorbance at a specific wavelength corresponding to the product formation.

-

Analysis: Calculate the percentage of enzyme inhibition for each Bronidox concentration.

Experimental Workflow Diagram

Caption: Workflow for key experiments to determine Bronidox's mode of action.

Conclusion

The antimicrobial efficacy of Bronidox is fundamentally linked to its ability to chemically modify and inactivate essential microbial enzymes through the oxidation of their thiol groups. This mode of action is supported by a range of experimental evidence, from the reversal of its inhibitory effects by thiol-containing compounds to the direct observation of enzyme inhibition and disruption of cellular processes. This targeted, yet broad-spectrum, mechanism makes Bronidox an effective preservative in various applications. Further research could explore the specific enzyme targets in different microorganisms to provide an even more detailed understanding of its antimicrobial action.

References

An In-depth Technical Guide to 5-Bromo-5-Nitro-1,3-Dioxane (CAS: 30007-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-5-nitro-1,3-dioxane, commercially known as Bronidox, is a heterocyclic organic compound with the CAS number 30007-47-7.[1][2] It is a potent antimicrobial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, toxicological data, and applications, with a focus on presenting quantitative data and experimental insights for the scientific community.

Physicochemical Properties

This compound is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆BrNO₄ | [6] |

| Molecular Weight | 212.00 g/mol | [6][7] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 113-116 °C at 13 Torr (with decomposition) | [1] |

| Solubility in Water (20°C) | 0.46% | [1] |

| Solubility in Water (50°C) | 1.70% | [1] |

| Solubility in Organic Solvents | >25% in ethanol, >10% in isopropanol, >10% in 1,2-propylene glycol, >50% in chloroform | [1] |

| pH (10% solution in 1:1 water:acetone) | 6.5 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.6 at 23°C | [8] |

Synthesis

The primary method for the synthesis of this compound involves the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde.[1][9] This reaction is typically catalyzed by an acid, such as aqueous sulfuric acid, and can be performed in the absence of an organic solvent.[9]

Experimental Protocol: Synthesis of this compound

A general experimental protocol derived from the available literature is as follows:

-

Reactants: 2-bromo-2-nitro-1,3-propanediol and paraformaldehyde are the primary reactants.[9]

-

Catalyst: Aqueous sulfuric acid is used as a catalyst.[9]

-

Solvent: The reaction can be carried out without an organic solvent.[9]

-

Reaction Conditions: The reactants and catalyst are mixed and heated. The exact temperature and reaction time would need to be optimized for yield and purity.

-

Work-up: Upon completion, the product is obtained as a melt. This melt can be allowed to solidify or be dissolved in a suitable solvent like propylene glycol for recrystallization to achieve higher purity.[9]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is not due to the release of formaldehyde.[1] Instead, its primary mode of action is the oxidation of essential thiol groups (sulfhydryl groups) present in microbial proteins, particularly in amino acids like cysteine.[3][5][10] This oxidation leads to the formation of disulfide bonds, which in turn causes the inhibition of crucial enzyme activity, ultimately leading to the cessation of microbial growth.[3][5][10]

Studies have shown that this mechanism is similar to that of bronopol (2-bromo-2-nitropropane-1,3-diol), a related antimicrobial compound.[10][11] The metabolic breakdown of this compound can, however, lead to the formation of 2-bromo-2-nitropropane-1,3-diol.[1]

Toxicology and Safety

A summary of the acute toxicity data for this compound is provided below. It is important to note that the compound can cause significant skin and eye irritation at concentrations of 0.5%, but not at 0.1%.[1]

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 455 mg/kg | [1] |

| LD₅₀ | Mouse | Oral | 590 mg/kg | [1] |

| LD₅₀ | Rat | Intraperitoneal | 31 mg/kg | [1][12] |

| LD₅₀ | Rat | Skin | 2500 µg | [2] |

| LD₅₀ | Mouse | Skin | 2500 µg | [2] |

In cosmetic applications, it is recommended for use in rinse-off products at concentrations up to 0.1% to ensure safety and avoid sensitization, although it has been used in some preparations at higher concentrations.[1] It is crucial to avoid its use in formulations containing amines or amides, as this can lead to the formation of nitrosamines or nitrosamides.[1]

Applications

The broad-spectrum antimicrobial properties of this compound make it a versatile compound with several applications:

-

Cosmetic Preservative: It is widely used as a preservative in rinse-off cosmetic products such as shampoos and bath products to prevent microbial spoilage.[1][3][13]

-

Preservation of Biological Molecules: It serves as a stabilizer and preservative for biological solutions, including antibodies and antisera, often as an alternative to sodium azide.[3][13][14]

-

Industrial Applications: It is also utilized as a preservative in water systems, paints, cutting oils, and in leather processing.[3][13]

Conclusion

This compound is a well-documented and effective antimicrobial agent. Its utility in various applications, particularly as a preservative, is underscored by its potent and broad-spectrum activity. For researchers and formulators, a thorough understanding of its chemical properties, mechanism of action, and toxicological profile is essential for its safe and effective implementation. The data and protocols summarized in this guide provide a solid foundation for further research and development involving this compound.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. This compound | C4H6BrNO4 | CID 1807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound =99 30007-47-7 [sigmaaldrich.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. DE19739192A1 - Production of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. staff-old.najah.edu [staff-old.najah.edu]

- 12. Bronidox - Wikipedia [en.wikipedia.org]

- 13. BRONIDOX L - Ataman Kimya [atamanchemicals.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Bronidox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronidox, chemically known as 5-bromo-5-nitro-1,3-dioxane, is a synthetic antimicrobial agent with a broad spectrum of activity against bacteria, yeast, and fungi.[1][2] It has been utilized since the mid-1970s as a preservative in a variety of rinse-off cosmetic products, such as shampoos and bath foams, and as a stabilizing agent for biological solutions like antibodies and antisera.[2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of Bronidox, its mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

Bronidox is a white crystalline powder.[3] Key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | This compound | [4] |

| Synonyms | Bronidox, 5-Bromo-5-nitro-m-dioxane | [4] |

| CAS Number | 30007-47-7 | [2] |

| Molecular Formula | C₄H₆BrNO₄ | [4] |

| Molecular Weight | 212.00 g/mol | [5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 58-62 °C | [4] |

| Boiling Point | Decomposes at 140 °C | [6] |

| Solubility in Water | Sparingly soluble (0.46% at 20°C, 1.70% at 50°C) | [3] |

| Solubility in Organic Solvents | Very soluble in ethanol and ether; soluble in chloroform, isopropanol, and 1,2-propylene glycol; insoluble in paraffin oil. | [3][7] |

| pH (10% solution in 1:1 water:acetone) | 6.5 | [3] |

| Stability | Stable at temperatures below 50°C and in a pH range of 5-9. It is unstable at a pH of less than 5 and is light-sensitive. | [3][8] |

| Corrosivity | Corrosive to metals. | [4] |

Antimicrobial Mechanism of Action

The primary antimicrobial action of Bronidox is attributed to its ability to oxidize essential protein thiols.[1] This leads to the inhibition of enzyme activity and, consequently, the disruption of microbial growth.[1] This mechanism is similar to that of bronopol.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Bronidox involves the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the presence of an acid catalyst.

Methodology:

-

Reactants: 2-bromo-2-nitro-1,3-propanediol and paraformaldehyde are used as the primary reactants.[9]

-

Catalyst: Aqueous sulfuric acid serves as the catalyst for the reaction.[9]

-

Solvent: The reaction is typically carried out in the absence of an organic solvent.[9]

-

Procedure: The reactants are combined in the presence of the catalyst and allowed to react. The resulting Bronidox is then purified.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of Bronidox.

Methodology:

-

Preparation of Bronidox Solutions: A stock solution of Bronidox is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Inoculation: Each well of the microtiter plate containing the serially diluted Bronidox is inoculated with the microbial suspension.[10]

-

Controls: Positive (microorganism in broth without Bronidox) and negative (broth only) controls are included.[10]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of Bronidox at which no visible growth (turbidity) is observed.[4]

Thiol-Containing Enzyme Inhibition Assay

The inhibitory effect of Bronidox on thiol-containing enzymes can be assessed using an enzyme like papain.

Methodology:

-

Reagents:

-

Papain solution (a thiol-containing protease)

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEe)

-

Bronidox solutions of varying concentrations

-

Assay buffer (e.g., phosphate buffer with EDTA and cysteine)

-

-

Procedure:

-

Pre-incubate the papain solution with different concentrations of Bronidox for a specific period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of substrate hydrolysis, which can be measured spectrophotometrically by the increase in absorbance at a specific wavelength.

-

-

Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of Bronidox. The IC50 value (the concentration of Bronidox that causes 50% inhibition) can then be determined.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the determination of Bronidox in various matrices, including cosmetic formulations.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio may need to be optimized depending on the specific column and instrument.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

-

Sample Preparation: Cosmetic samples are typically extracted with a suitable solvent (e.g., methanol), filtered, and then injected into the HPLC system.

-

Quantification: The concentration of Bronidox is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known Bronidox concentrations.

Stability Testing

Stability testing is crucial to ensure the product maintains its quality and performance over its shelf life.

Methodology:

-

Storage Conditions: Samples of the product containing Bronidox are stored under various environmental conditions, including:

-

Parameters to be Monitored: At specified time intervals, samples are withdrawn and analyzed for:

-

Physical Properties: Appearance, color, odor, pH, and viscosity.[11]

-

Chemical Properties: Concentration of Bronidox (using a validated analytical method like HPLC).

-

Microbiological Properties: Microbial contamination.

-

-

Evaluation: The data collected over time is used to establish the shelf life and recommended storage conditions for the product.

Safety and Regulatory Information

Bronidox is considered safe for use in rinse-off cosmetic products at concentrations up to 0.1%.[3] However, it is important to avoid its use in formulations that may lead to the formation of nitrosamines.[3] It can cause skin and eye irritation at higher concentrations.[3]

Conclusion

Bronidox is an effective antimicrobial preservative with well-defined physical and chemical properties. Its mechanism of action through the inhibition of essential microbial enzymes provides broad-spectrum efficacy. The experimental protocols outlined in this guide offer a framework for the synthesis, analysis, and evaluation of Bronidox in research and product development settings. Adherence to established safety and regulatory guidelines is essential when formulating with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 30007-47-7 [chemicalbook.com]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. 5-溴-5-硝基-1,3-二恶烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Stability Testing for Cosmetic Products [intertek.com]

- 7. protocols.io [protocols.io]

- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 9. DE19739192A1 - Production of this compound - Google Patents [patents.google.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. makingcosmetics.com [makingcosmetics.com]

5-Bromo-5-Nitro-1,3-Dioxane molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-5-Nitro-1,3-Dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted cyclic ether, is a compound of significant interest due to its potent antimicrobial properties. Commercially known as Bronidox, it finds extensive application as a preservative in cosmetics and various industrial formulations.[1][2] Its efficacy against a broad spectrum of bacteria and fungi stems from its unique molecular structure. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a dioxane ring substituted at the 5-position with both a bromine atom and a nitro group. This unique arrangement of functional groups is pivotal to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆BrNO₄ | [3] |

| Molecular Weight | 211.999 g/mol | [3] |

| CAS Number | 30007-47-7 | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 113-116 °C at 13 Torr (with decomposition) | [1] |

| Solubility | Water (20°C): 0.46%Water (50°C): 1.70%Ethanol: >25%Isopropanol: >10%1,2-Propylene Glycol: >10%Chloroform: >50% | [1] |

| Synonyms | Bronidox, 5-Bromo-5-nitro-m-dioxane | [3] |

Synthesis

This compound is synthesized via the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde. The reaction is typically catalyzed by an acid.[1][4]

Experimental Protocol

The following protocol is based on established synthesis procedures.[5]

Materials:

-

2-bromo-2-nitro-propanediol-1,3

-

Paraformaldehyde

-

Polyphosphoric acid

-

Methylene chloride

-

5% Sodium hydrogen carbonate solution

-

Benzene

Procedure (Example 1):

-

A mixture of 202 g (1.01 mol) of 2-bromo-2-nitro-propanediol-1,3, 33 g (1.1 mol, calculated as formaldehyde) of paraformaldehyde, and 200 ml of benzene are heated to boiling in a flask equipped with a water separator.

-

A few drops of concentrated sulfuric acid are added as a catalyst.

-

The mixture is refluxed until no more water separates.

-

The benzene is distilled off.

-

The residue is washed several times with a dilute 5% sodium hydrogen carbonate solution and then with water.

-

The resulting oil is purified by steam distillation to yield this compound.

Procedure (Example 2 - Solvent-Free):

-

A mixture of 20.2 g (0.101 mol) of 2-bromo-2-nitro-propanediol-1,3, 3 g (0.1 mol, calculated as formaldehyde) of paraformaldehyde, and 5 g of polyphosphoric acid are heated for 2 hours at 90°C and 0.05 mm Hg in a sublimation apparatus.

-

Colorless crystals of this compound separate on the cooling finger.

Procedure (Example 3):

-

A mixture of 202 g (1.01 mol) of 2-bromo-2-nitro-propane-diol-1,3 and 30 g (1 mol, calculated as formaldehyde) of paraformaldehyde are mixed with 50 g of polyphosphoric acid.

-

The mixture is kept at 90°C for 2 hours with stirring.

-

The cooled batch is extracted three times with 150 ml aliquots of methylene chloride.

-

The combined organic extracts are washed twice with 100 ml of 5% sodium hydrogen carbonate solution and then twice with 100 ml of water.

-

The solvent is distilled off to yield the product.

Synthesis Workflow

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. 1,3-Dioxane, 5-bromo-5-nitro- [webbook.nist.gov]

- 4. DE19739192A1 - Production of this compound - Google Patents [patents.google.com]

- 5. US3772443A - this compound,process and antimicrobial compositions - Google Patents [patents.google.com]

Bronidox as a Biocide in Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bronidox (5-bromo-5-nitro-1,3-dioxane), a potent biocide with broad applications in research and development. It covers its core chemical properties, mechanism of action, antimicrobial efficacy, and detailed protocols for its use as a preservative and in experimental assays.

Core Concepts: Chemical and Physical Properties

Bronidox is a white crystalline powder with a molecular formula of C₄H₆BrNO₄ and a molecular weight of approximately 212.00 g/mol .[1][2] Its stability is pH and temperature-dependent; it is stable at temperatures below 40°C and in a pH range of 5 to 8.[3] It is sensitive to light and can be unstable in alkaline environments.

Table 1: Chemical and Physical Properties of Bronidox

| Property | Value | References |

| Chemical Name | This compound | [1][4] |

| Synonym | Bronidox | [1][4] |

| CAS Number | 30007-47-7 | [2][4] |

| Molecular Formula | C₄H₆BrNO₄ | [1][4] |

| Molecular Weight | 212.00 g/mol | [1][2] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 58.5-62 °C | [5] |

| Storage Temperature | Room temperature | [4][6] |

| Stability | ≥ 4 years at room temperature | [4][6] |

Table 2: Solubility of Bronidox

| Solvent | Solubility | References |

| Water | Sparingly soluble (~0.2 mg/mL in a 1:4 DMSO:PBS solution, pH 7.2) | [4][6] |

| Ethanol | ~25 mg/mL | [4][6] |

| DMSO | ~30 mg/mL | [4][6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [4][6] |

Mechanism of Action: Thiol Oxidation

The primary biocidal activity of Bronidox stems from its ability to oxidize essential protein thiols.[1][4][6][7][8] This mechanism is similar to that of the related compound bronopol. The oxidation of sulfhydryl groups (-SH) on cysteine residues within microbial enzymes leads to the formation of disulfide bonds, causing conformational changes and subsequent inhibition of enzyme activity.[1][4][6][7][8] This disruption of critical enzymatic processes ultimately inhibits microbial growth.[1][4][6][7][8]

Antimicrobial Efficacy

Bronidox exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][3][4][6][7][8] Its efficacy has been demonstrated in various research applications, including its use as a preservative for biological reagents and in in-vitro diagnostic kits.[3]

Minimum Inhibitory Concentration (MIC)

Detailed Minimum Inhibitory Concentration (MIC) data for Bronidox against a wide range of microorganisms were determined in a study by Ghannoum et al. (1986). Researchers are directed to this primary literature for specific MIC values.

Reference for MIC Data: Ghannoum, M., Thomson, M., Bowman, W., & Al-Khalil, S. (1986). Mode of action of the antimicrobial compound this compound (bronidox). Folia Microbiologica, 31(1), 19–31.[1][4][6]

Antibiofilm Efficacy

Bronidox has also been shown to be effective against bacterial biofilms.

Table 3: Antibiofilm Efficacy of Bronidox

| Organism | Assay | Concentration | Efficacy | Reference |

| Pseudomonas aeruginosa | Biofilm Eradication | 128 mg/L | Minimum Biofilm Eradication Concentration (MBEC) | |

| Staphylococcus aureus | Biofilm Eradication | 128 mg/L | Minimum Biofilm Eradication Concentration (MBEC) |

Experimental Protocols

Preparation of Bronidox Stock Solution

Due to its limited solubility in aqueous solutions, a stock solution of Bronidox is typically prepared in an organic solvent.[4][6]

Materials:

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh the desired amount of Bronidox powder in a sterile, chemical-resistant container.

-

Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 30 mg/mL in DMSO).[4][6]

-

Vortex the solution until the Bronidox is completely dissolved.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

-

Store the stock solution at room temperature for long-term stability (≥ 4 years).[4][6] Aqueous solutions are not recommended for storage for more than one day.[6]

Use as a Preservative for Biological Reagents

Bronidox is an effective alternative to sodium azide for the preservation of antibodies and other biological reagents.[3][5][9]

Recommended Concentration: 0.1% to 0.5%[5][9]

Procedure:

-

Prepare a stock solution of Bronidox as described in section 4.1.

-

Add the Bronidox stock solution to the biological reagent to achieve the desired final concentration. For example, to make a 0.1% solution, add 10 µL of a 100 mg/mL Bronidox stock solution to 990 µL of the reagent.

-

Gently mix the solution to ensure uniform distribution of the preservative.

-

Store the preserved reagent according to its specific storage requirements.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general method for determining the MIC of Bronidox against a specific microorganism using a broth microdilution method.

Materials:

-

Bronidox stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in the logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL)

-

Sterile diluent (e.g., growth medium)

-

Incubator

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Dispense 50 µL of sterile growth medium into all wells of a 96-well plate.

-

Add 50 µL of the Bronidox stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard the final 50 µL from the tenth well.

-

The eleventh well in each row will serve as a positive control (no Bronidox), and the twelfth well will be a negative control (no microorganisms).

-

Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not inoculate the negative control wells.

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of Bronidox that inhibits visible microbial growth. This can be confirmed by measuring the optical density (OD) with a microplate reader.

Cytotoxicity Considerations

While an effective biocide, it is important to consider the potential cytotoxicity of Bronidox, especially in applications involving cell culture. It is not generally recommended for use in preparations intended for in vivo or tissue culture work.[5] Researchers should perform cytotoxicity assays to determine the appropriate working concentrations for their specific cell lines and experimental conditions.

Table 4: Toxicological Data for Bronidox

| Test | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 590 mg/kg | [5] |

| LD₅₀ | Rat | Oral | 455 mg/kg | [5] |

| LD₅₀ | Rat | Intraperitoneal | 31 mg/kg | [5] |

Conclusion

Bronidox is a versatile and effective biocide for a range of research applications, particularly as a preservative for biological reagents. Its broad-spectrum antimicrobial activity, well-defined mechanism of action, and stability make it a valuable tool for researchers. However, careful consideration of its solubility and potential cytotoxicity is necessary for its optimal and safe use in the laboratory. This guide provides the foundational technical information and protocols to enable researchers to effectively integrate Bronidox into their workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound =99 30007-47-7 [sigmaaldrich.com]

- 3. BRONIDOX L - Ataman Kimya [atamanchemicals.com]

- 4. Mode of action of the antimicrobial compound this compound (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-5-Nitro-1,3-Dioxane in the Preservation of Antibodies and Antisera

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of antibodies and antisera is critical for the reproducibility and reliability of immunological assays. Microbial contamination can lead to the degradation of antibody molecules, compromising their binding affinity and overall performance. 5-Bromo-5-Nitro-1,3-Dioxane, commercially known as Bronidox, is a broad-spectrum antimicrobial agent effective against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2][3] It serves as a valuable alternative to sodium azide, another common preservative which can interfere with certain biological assays and conjugation methods.[4][5] This document provides detailed application notes and protocols for the use of this compound in the preservation of antibodies and antisera.

Mechanism of Action

This compound exerts its antimicrobial effect through the oxidation of essential protein thiols within microorganisms.[1][2][3] This oxidative process disrupts critical enzymatic functions, leading to the inhibition of microbial growth and subsequent cell death.[1][6]

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound as a preservative. It is important to note that optimal concentrations should be determined empirically for each specific antibody and application.

| Parameter | Value | References |

| Recommended Concentration Range | 0.05% to 0.5% (w/v) | [7] |

| Typical Concentration for Antibodies | 0.1% (w/v) | [8] |

| Solubility in Water (20°C) | ~12.5 mg/mL (1.25%) | [9] |

| Effective pH Range | Stable in a pH range of 5-8 | |

| Antimicrobial Spectrum | Gram-positive bacteria, Gram-negative bacteria, yeasts, and fungi | [1][2][3] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for easy addition to antibody and antisera solutions.

Materials:

-

This compound powder (≥98% purity)

-

Nuclease-free water or appropriate sterile buffer (e.g., PBS)

-

Sterile, light-protected container

-

Magnetic stirrer and stir bar

-

Sterile filter (0.22 µm)

Procedure:

-

To prepare a 10% (w/v) stock solution, weigh 1 g of this compound powder.

-

Gradually add the powder to 10 mL of nuclease-free water or buffer while stirring continuously. This compound has slow solubility in aqueous solutions.[10]

-

Continue stirring at room temperature until the powder is completely dissolved. This may take up to 2 hours.[10]

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.

-

Store the stock solution at 2-8°C. The solution is stable for at least 2 years under these conditions.[7]

Caption: Workflow for preparing a stock solution.

Protocol 2: Addition of this compound to Antibody and Antiserum Solutions

Objective: To add the preservative to antibody or antiserum solutions to achieve the desired final concentration for long-term storage.

Materials:

-

Antibody or antiserum solution

-

10% (w/v) this compound stock solution (from Protocol 1)

-

Sterile microcentrifuge tubes or storage vials

Procedure:

-

Determine the desired final concentration of this compound. A final concentration of 0.1% (w/v) is a common starting point.

-

Calculate the volume of the stock solution required. For example, to prepare 1 mL of antibody solution with a final concentration of 0.1% this compound, add 10 µL of the 10% stock solution.

-

Gently mix the antibody solution after the addition of the preservative by inverting the tube several times or by gentle vortexing. Avoid vigorous shaking to prevent protein denaturation.

-

Aliquot the preserved antibody solution into appropriate volumes for storage to minimize freeze-thaw cycles.[11]

-

Store the aliquots at the recommended temperature for the specific antibody (typically -20°C or -80°C for long-term storage, or 4°C for short-term storage).[12][13]

Protocol 3: Validation of Preservative Efficacy and Compatibility

Objective: To validate that the addition of this compound does not adversely affect the stability and functionality of the antibody in the intended application.

Experimental Design: This protocol outlines a general approach. The specific parameters and assays will depend on the antibody and its application. It is recommended to perform a side-by-side comparison with a standard preservative like sodium azide and a no-preservative control.

Procedure:

-

Sample Preparation: Prepare three sets of antibody aliquots:

-

Set A: Antibody with the chosen concentration of this compound (e.g., 0.1%).

-

Set B: Antibody with a standard concentration of sodium azide (e.g., 0.02-0.05%).[4]

-

Set C: Antibody without any preservative (negative control).

-

-

Stability Assessment (Long-Term):

-

Store aliquots from each set at the recommended long-term storage temperature (e.g., -20°C or -80°C) and at an accelerated stability testing temperature (e.g., 4°C or 25°C).

-

At defined time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot from each set and condition.

-

Assess for Aggregation: Analyze the samples using size exclusion chromatography (SEC) or dynamic light scattering (DLS) to quantify the percentage of aggregates and fragments.

-

Assess for Activity: Evaluate the binding activity of the antibody using a relevant immunoassay (e.g., ELISA, Western Blot, Flow Cytometry). Determine key parameters such as EC50 or signal-to-noise ratio.

-

-

Immunoassay Interference Testing:

-

Spike the preserved antibody (Set A) and the control antibody (Set C) into the sample matrix of the intended immunoassay.

-

Perform the immunoassay and compare the results. Look for any significant differences in background signal, sensitivity, or overall assay performance.

-

It is crucial to test for interference in the specific immunoassay format to be used, as interference can be assay-dependent.[14][15]

-

Caption: Workflow for validation of preservative efficacy.

Considerations and Best Practices

-

Purity: Use high-purity this compound (≥98%) to avoid introducing contaminants that could affect antibody stability.

-

Concentration Optimization: The optimal concentration of this compound may vary depending on the protein concentration of the antibody solution and the expected level of microbial challenge. It is recommended to determine the minimum effective concentration for each specific application.

-

Immunoassay Compatibility: While this compound is generally considered compatible with many immunoassays, it is crucial to validate its non-interference in your specific assay system. Its mechanism of oxidizing thiols could potentially affect enzymes or other proteins with critical thiol groups in the assay.

-

Conjugated Antibodies: For antibodies conjugated to enzymes (e.g., HRP), fluorescent dyes, or other labels, it is essential to perform thorough validation to ensure that this compound does not interfere with the activity or signal of the conjugate.

-

Alternative to Sodium Azide: this compound is a suitable alternative to sodium azide, especially in applications where azide's inhibitory effects on enzymes like horseradish peroxidase (HRP) are a concern.[5]

-

Storage: Store preserved antibody solutions in appropriate aliquots to avoid repeated freeze-thaw cycles, which can lead to antibody denaturation and aggregation.[11]

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to ensure the long-term stability and performance of their valuable antibody and antisera reagents.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. abcam.cn [abcam.cn]

- 5. agrisera.com [agrisera.com]

- 6. Mode of action of the antimicrobial compound this compound (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. Stability of Anti-Drug Antibodies Against Antibody Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]

- 11. Antibody basics training | Abcam [go.myabcam.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

5-Bromo-5-Nitro-1,3-Dioxane concentration for preventing microbial growth

Application Notes for 5-Bromo-5-Nitro-1,3-Dioxane

Introduction

This compound, commonly known as Bronidox, is a synthetic antimicrobial compound used as a preservative in a variety of applications.[1][2][3] It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][4][5][6] Its primary function is to prevent or retard microbial growth, thereby protecting products from spoilage and extending their shelf life.[1][7]

Mechanism of Action

The antimicrobial activity of this compound stems from its ability to oxidize essential protein thiols within microbial cells.[1][2][5][8] This oxidation disrupts critical enzymatic functions, leading to the inhibition of enzyme activity and, consequently, the cessation of microbial growth and reproduction.[2][4][8]

Applications

This compound is utilized across several industries due to its efficacy as a preservative. Key applications include:

-

Cosmetics and Personal Care: Primarily used in rinse-off products such as shampoos, conditioners, and foam baths.[1][9][10][11]

-

Immunology: Employed for the preservation of biological materials like antibodies and antisera, often as a substitute for sodium azide.[1][6][10][11]

-

In Vitro Diagnostics: Used as a preservative in reagents, diluents, and buffers.[12]

-

Industrial Products: Incorporated into water systems, paints, cutting oils, and for leather processing.[1]

Quantitative Data: Recommended Concentrations

The effective concentration of this compound varies depending on the application and the expected level of microbial challenge.

| Application Area | Recommended Concentration (%) | Target Microorganisms | Notes |

| Cosmetics (Rinse-off) | ≤ 0.1% | Bacteria, Yeasts, Fungi | Maximum concentration permitted in the EU.[9] Not for use in leave-on products or in formulations with amines/amides.[7][9][13] |

| Immunology Reagents | 0.1% - 0.5% | Bacteria, Yeasts, Fungi | Preserves antibodies and antisera.[1][10][11] |

| In Vitro Diagnostics | 0.1% - 0.5% | Bacteria, Fungi | For reagents with less than 10% protein content.[12] |

| General Formulations | 0.05% - 0.2% | Broad Spectrum | Typical range for general preservative use.[2] |

Protocols for Efficacy Testing

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the procedure to determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism in vitro.[14][15]

Materials:

-

This compound (Bronidox)

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)[14]

-

Sterile saline or phosphate-buffered saline (PBS)

-

Microbial inoculum standardized to 0.5 McFarland standard

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Ethanol).[16] Note: If using a commercial solution like Bronidox L (10% active ingredient), calculate dilutions accordingly.[12]

-

Prepare Inoculum: Culture the test microorganism overnight. Suspend colonies in sterile broth to match a 0.5 McFarland turbidity standard. Dilute this suspension (typically 1:100 or 1:20) in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^5 CFU/mL for yeast in the wells.[14]

-

Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This will bring the final volume to 200 µL and halve the concentration of the preservative in each well.

-

Controls:

-

Positive Control (Growth): A well containing 100 µL of broth and 100 µL of inoculum (no preservative).

-

Negative Control (Sterility): A well containing 200 µL of sterile broth only.

-

-

Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria and yeasts).

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC test to determine the lowest concentration of the preservative that kills the microorganism.

Materials:

-

Results from the MIC test (microtiter plate)

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette or inoculating loop

Procedure:

-

Select Wells: Identify the MIC well and all wells with higher concentrations (those showing no growth).

-

Subculture: Take a small aliquot (e.g., 10 µL) from each of these selected wells.[14]

-

Plate: Streak the aliquot onto a fresh agar plate. Label each plate corresponding to the well concentration.

-

Incubate: Incubate the agar plates under the same conditions as the MIC test.

-

Reading Results: The MBC is the lowest concentration from the MIC plate that results in no microbial growth on the subcultured agar plate.

Safety and Handling

-

Irritation: this compound can cause significant skin and eye irritation at concentrations of 0.5% and higher.[13][17] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry, and dark place away from strong oxidizing agents.[1][2] The compound can be sensitive to light and heat.[2][11]

-

Formulation Incompatibility: Avoid use in cosmetic products containing amines or amides, as this can lead to the formation of potentially harmful nitrosamines or nitrosamides.[7][13] The antimicrobial efficacy can be diminished by substances containing thiol (-SH) groups, such as cysteine.[12]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BRONIDOX L - Ataman Kimya [atamanchemicals.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. researchgate.net [researchgate.net]

- 9. uk.typology.com [uk.typology.com]

- 10. Bronidox - Wikipedia [en.wikipedia.org]

- 11. Bronidox [chemeurope.com]

- 12. dalochem.com [dalochem.com]

- 13. This compound | C4H6BrNO4 | CID 1807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. glpbio.com [glpbio.com]

- 17. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Protocol for dissolving 5-Bromo-5-Nitro-1,3-Dioxane for laboratory use

Abstract

These application notes provide a comprehensive protocol for the dissolution of 5-Bromo-5-Nitro-1,3-Dioxane (Bronidox), a potent antimicrobial agent, for laboratory use. This document is intended for researchers, scientists, and drug development professionals. It includes detailed information on solubility, stability, safety precautions, and a step-by-step procedure for preparing stock solutions.

Introduction

This compound, also known as Bronidox, is a heterocyclic organic compound widely utilized for its broad-spectrum antimicrobial properties against gram-positive and gram-negative bacteria, as well as yeasts and fungi.[1][2] Its primary mechanism of action involves the oxidation of essential protein thiols, which disrupts critical enzymatic functions within microbial cells, thereby inhibiting their growth and reproduction.[1][3][4] In a laboratory setting, it is frequently used as a preservative in cosmetic and biological formulations, and as a stabilizer for biological molecules and solutions like antibodies and antisera.[3][5][6] Proper dissolution and handling are crucial for its effective and safe use in research and development.

Physicochemical Properties

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions at desired concentrations.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.46% (4.6 mg/mL)[8] |

| Water | 50 | 1.70% (17.0 mg/mL)[8] |

| Water | Not Specified | ~12.5 mg/mL[1] |

| Ethanol | 20 | >25% (>250 mg/mL)[8] |

| Ethanol | Not Specified | 25 mg/mL[3] |

| Isopropanol | 20 | >10% (>100 mg/mL)[8] |

| 1,2-Propylene Glycol | 20 | >10% (>100 mg/mL)[8] |

| Chloroform | 20 | >50% (>500 mg/mL)[8] |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL[3] |

| DMSO:PBS (pH 7.2) (1:4) | Not Specified | 0.2 mg/mL[3] |

Experimental Protocol: Preparation of a 10% (w/v) Stock Solution in 1,2-Propylene Glycol

This protocol details the preparation of a 10% (w/v) stock solution of this compound in 1,2-propylene glycol, a common solvent for this compound.

Materials:

-

This compound powder (≥98% purity)[9]

-

1,2-Propylene Glycol (laboratory grade)

-

Calibrated analytical balance

-

Spatula

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Volumetric flask (appropriate size)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[10][11]

Procedure:

-

Safety Precautions: Before starting, ensure you are wearing the appropriate PPE.[12] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[10][12]

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mL stock solution, you will need 1.0 g of the compound.

-

Initial Dissolution: Transfer the weighed powder into a glass beaker or flask containing a magnetic stir bar. Add a portion (approximately 7-8 mL for a 10 mL final volume) of 1,2-propylene glycol.

-

Stirring: Place the beaker on a magnetic stirrer and stir the mixture at room temperature. Gentle heating (up to 40°C) can be applied to facilitate dissolution if necessary, but avoid prolonged exposure to high temperatures to prevent decomposition.[1]

-

Complete Dissolution: Continue stirring until the powder is completely dissolved, and the solution is clear and free of visible particles.

-

Volume Adjustment: Quantitatively transfer the dissolved solution to a volumetric flask of the appropriate size (e.g., 10 mL). Rinse the beaker with a small amount of 1,2-propylene glycol and add the rinsing to the volumetric flask to ensure all the compound is transferred.

-

Final Volume: Carefully add 1,2-propylene glycol to the volumetric flask until the meniscus reaches the calibration mark.

-

Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the stock solution in a tightly sealed, light-protected container in a cool, dark, and well-ventilated place.[1][5] The solution is stable for at least 2 years under these conditions.[5]

Visualization of the Dissolution Workflow

The following diagram illustrates the key steps in the protocol for dissolving this compound.

Caption: Workflow for dissolving this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, to prevent skin and eye contact.[10][11]

-

Inhalation: Avoid breathing dust.[12] Use in a well-ventilated area or under a chemical fume hood.[10]

-

Contact: The compound can cause severe skin burns and eye damage.[10][12] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[12][13]

-

Ingestion: Harmful if swallowed.[11] Do not eat, drink, or smoke when handling this chemical.[12] If ingested, rinse the mouth with water and seek immediate medical attention.[13] Do NOT induce vomiting.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

-

Stability and Storage: The compound can decompose under prolonged exposure to light and heat.[1] Store in a cool, dark, and well-ventilated place away from strong oxidizing agents.[1][5] Keep the container tightly closed.[5]

Conclusion

This document provides a detailed protocol for the safe and effective dissolution of this compound for laboratory applications. By following these guidelines, researchers can prepare stable stock solutions for use in a variety of experimental settings. Adherence to the safety precautions outlined is critical to minimize risks associated with handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Mode of action of the antimicrobial compound this compound (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | 30007-47-7 [chemicalbook.com]

- 7. This compound =99 30007-47-7 [sigmaaldrich.com]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. This compound [for Biochemical Research] [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemos.de [chemos.de]

Application Notes and Protocols: 5-Bromo-5-Nitro-1,3-Dioxane as a Sodium Azide Alternative for Preserving Biological Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of biological reagents is critical for ensuring the accuracy and reproducibility of experimental results. For decades, sodium azide has been a widely used preservative due to its effective bacteriostatic properties. However, its acute toxicity, potential for explosive reactions with heavy metals, and interference with certain biological assays have prompted the search for safer and more versatile alternatives. 5-Bromo-5-nitro-1,3-dioxane, commercially known as Bronidox®, has emerged as a compelling alternative, offering broad-spectrum antimicrobial activity with a different mechanism of action. This document provides detailed application notes and protocols for the use of this compound as a preservative for biological reagents.

Overview of this compound (Bronidox®)

This compound is a heterocyclic organic compound with potent antimicrobial properties.[1] It is effective against a wide range of gram-positive and gram-negative bacteria, as well as yeasts and fungi.[2][3] Its primary mechanism of action involves the oxidation of essential protein thiols, leading to the disruption of critical enzymatic functions within microbial cells and subsequent inhibition of growth.[1][2][4] This mode of action differs significantly from sodium azide, which primarily acts by inhibiting the cytochrome oxidase in the mitochondrial electron transport chain.[5]

Data Presentation: Preservative Properties

The following tables summarize the key properties of this compound and sodium azide for easy comparison.

Table 1: Chemical and Physical Properties

| Property | This compound | Sodium Azide |

| CAS Number | 30007-47-7[6] | 26628-22-8 |

| Molecular Formula | C4H6BrNO4[4] | N3Na |

| Molecular Weight | 212.00 g/mol [7] | 65.01 g/mol |

| Appearance | White crystalline powder[2] | Colorless to white crystalline solid |

| Solubility in Water | 0.46% at 20°C, 1.70% at 50°C[8] | 41.7 g/100 mL at 17 °C |